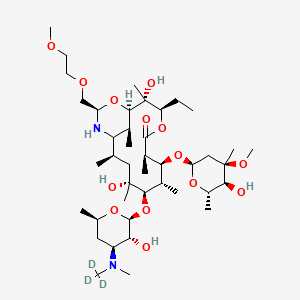

Dirithromycin-d3

説明

Dirithromycin-d3 is a deuterated isotopologue of dirithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, due to its isotopic purity and structural similarity to the non-deuterated parent compound .

特性

分子式 |

C42H78N2O14 |

|---|---|

分子量 |

838.1 g/mol |

IUPAC名 |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R,17S)-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-9-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32?,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1/i11D3 |

InChIキー |

WLOHNSSYAXHWNR-CEWUKNABSA-N |

異性体SMILES |

[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@H]3[C@H](C([C@@H](C[C@@]2(C)O)C)N[C@H](O3)COCCOC)C)(C)O)CC)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)C |

正規SMILES |

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |

製品の起源 |

United States |

準備方法

Dirithromycin-d3 is synthesized by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde . The reaction forms a 9N, 11O-oxazine ring, which is a hemi-aminal that is unstable under both acidic and alkaline aqueous conditions . This instability leads to spontaneous hydrolysis, forming erythromycylamine . Industrial production methods involve the use of enteric-coated tablets to protect the compound from acid-catalyzed hydrolysis in the stomach .

化学反応の分析

Dirithromycin-d3 undergoes hydrolysis during intestinal absorption, converting into erythromycylamine . This conversion is nearly complete within 1.5 hours after dosing . The compound does not undergo significant hepatic biotransformation . Common reagents and conditions used in these reactions include acidic and alkaline aqueous conditions . The major product formed from these reactions is erythromycylamine .

科学的研究の応用

Dirithromycin-d3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and stability of macrolide antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the efficacy of macrolide antibiotics . In medicine, dirithromycin-d3 is used to treat various bacterial infections, including respiratory and skin infections . In industry, it is used in the development of new antibiotic formulations and drug delivery systems .

作用機序

Dirithromycin-d3 exerts its effects by binding to the 50S subunit of the 70S bacterial ribosome . This binding inhibits the translocation of peptides, thereby interfering with bacterial protein synthesis . The compound has a higher affinity for the 50S subunit compared to erythromycin, making it more effective in inhibiting bacterial growth .

類似化合物との比較

Key Properties :

- CAS Number : 62013-04-1

- Molecular Formula : C₄₂D₃H₇₅N₂O₁₄

- Molecular Weight : 838.092 g/mol

- Synonyms: Antibiotic AS-E 136, Ase 136, DRM, Dirithomycin .

Dirithromycin itself is a prodrug that hydrolyzes to erythromycyclamine in vivo, exhibiting broad-spectrum antibacterial activity. The deuterated form (Dirithromycin-d3) is critical for pharmacokinetic studies, enabling precise quantification of the parent drug in biological matrices .

Structural and Functional Overview

Dirithromycin-d3 belongs to the macrolide antibiotic class, which includes deuterated analogs of erythromycin and azithromycin. Below is a comparative analysis with structurally related deuterated compounds:

Table 1: Structural and Analytical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| Dirithromycin-d3 | 62013-04-1 | C₄₂D₃H₇₅N₂O₁₄ | 838.092 | Metabolic studies, internal standard |

| Erythromycin-13C-d3 | 2378755-50-9 | C₃₇H₆₇¹³CₓD₃NO₁₃ | ~748.84 | Analytical method validation, QC |

| Azithromycin-d3 | Not Provided | C₃₈H₆₉D₃N₂O₁₂ | 752.00 | ANDA support, QC assays |

Key Observations :

Structural Similarities :

- All three compounds are deuterated derivatives of macrolide antibiotics. Dirithromycin-d3 and Erythromycin-13C-d3 share a 14-membered lactone ring, while Azithromycin-d3 features a 15-membered azalide ring with a nitrogen substitution .

- Deuterium (²H) and ¹³C labeling enhance mass spectral differentiation, critical for avoiding interference in LC-MS/MS analyses .

Functional Differences :

- Dirithromycin-d3 : Used to study the prodrug activation pathway of dirithromycin, which is distinct from erythromycin due to its cyclic carbamate linkage .

- Azithromycin-d3 : Preferred for studies requiring extended half-life analogs, as azithromycin’s pharmacokinetics include prolonged tissue retention compared to erythromycin derivatives .

Table 2: Pharmacokinetic and Regulatory Profiles

Critical Insights :

- Stability in Assays : Dirithromycin-d3’s deuterium labeling minimizes isotopic exchange, ensuring reliability in long-term metabolic studies .

- Azithromycin-d3 : Its high molecular weight (752 g/mol) and nitrogen-rich structure improve ionization efficiency in positive-mode MS, enhancing detection limits .

Challenges and Limitations

- Synthetic Complexity : Dirithromycin-d3’s cyclic carbamate group complicates deuterium incorporation compared to erythromycin derivatives, raising production costs .

- Data Gaps: Clinical ADME (Absorption, Distribution, Metabolism, Excretion) data for Dirithromycin-d3 are sparse, requiring extrapolation from non-deuterated dirithromycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。